molecular formula C10H21NO2 B14428780 N-(6-hydroxy-6-methylheptan-2-yl)acetamide CAS No. 85602-77-3

N-(6-hydroxy-6-methylheptan-2-yl)acetamide

Cat. No.: B14428780
CAS No.: 85602-77-3
M. Wt: 187.28 g/mol
InChI Key: MUHJFQDNLZVRIB-UHFFFAOYSA-N
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Description

N-(6-hydroxy-6-methylheptan-2-yl)acetamide is a chemical compound with the molecular formula C10H21NO2 It is characterized by the presence of a hydroxy group and a methyl group on a heptane chain, along with an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-hydroxy-6-methylheptan-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-hydroxy-6-methylheptan-2-one with acetamide under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-hydroxy-6-methylheptan-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-hydroxy-6-methylheptan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-hydroxy-6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxymelatonin: A compound with a similar hydroxy group and acetamide structure, known for its role as a metabolite of melatonin.

    N-Acetylserotonin: Another related compound with similar functional groups, involved in the synthesis of melatonin.

Uniqueness

N-(6-hydroxy-6-methylheptan-2-yl)acetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a hydroxy group, methyl group, and acetamide functional group makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

85602-77-3

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-(6-hydroxy-6-methylheptan-2-yl)acetamide

InChI

InChI=1S/C10H21NO2/c1-8(11-9(2)12)6-5-7-10(3,4)13/h8,13H,5-7H2,1-4H3,(H,11,12)

InChI Key

MUHJFQDNLZVRIB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)NC(=O)C

Origin of Product

United States

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